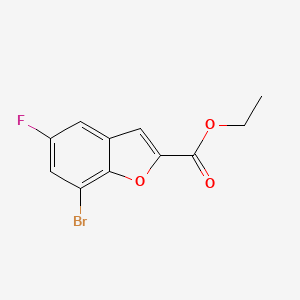

Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate

説明

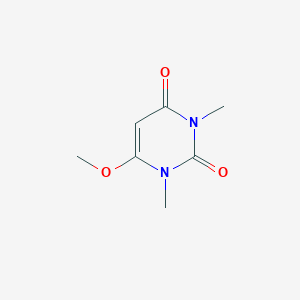

Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate is a chemical compound with the CAS Number: 1259929-80-0 . It has a molecular weight of 287.09 . The IUPAC name for this compound is ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate is 1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate has a molecular weight of 287.09 . It is typically stored at ambient temperature .科学的研究の応用

Synthesis and Characterization

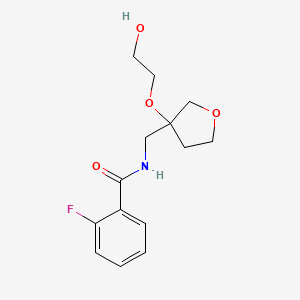

Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate serves as a precursor in the synthesis of various biologically active compounds. A study details the formation of benzofuran aryl ureas and carbamates, highlighting its role in creating compounds with potential antimicrobial activities. This process involves several steps, starting from bromo salicylaldehyde and diethyl bromomalonate, leading to the synthesis of benzofuran derivatives that were further modified and tested for antimicrobial properties (Kumari et al., 2019).

Antitumor Activities

Another application involves the synthesis of derivatives for antitumor activities. For instance, ethyl 2-(2,3,5-tri-O-benzoyl-D-ribofuranosyl)selenazole-4-carboxylates were prepared and converted to compounds with cytotoxic properties toward various cancer cell lines, demonstrating the potential of ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate derivatives in developing antitumor agents (Srivastava & Robins, 1983).

Novel Antianxiety Agents

Research into central benzodiazepine receptor ligands led to the synthesis of derivatives showing high affinity for bovine and human cortical brain membranes, presenting a novel approach to creating antianxiety agents with minimal side effects, illustrating the chemical's utility in neuropsychiatric drug development (Anzini et al., 2008).

Palladium-Catalyzed Synthesis

Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate is also pivotal in palladium-catalyzed syntheses, such as the O-arylation of ethyl acetohydroximate leading to O-arylhydroxylamines and substituted benzofurans. This demonstrates its versatility in facilitating reactions that yield pharmacologically relevant structures with broad substrate scopes, including heteroaryl coupling partners (Maimone & Buchwald, 2010).

Anticancer Activity

Derivatives of ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate have shown promising anticancer activities, especially against lung and breast cancer cell lines. Compounds synthesized from this chemical exhibited significant activity, with some derivatives outperforming established chemotherapy agents, highlighting its potential in anticancer drug synthesis (Durgapal et al., 2017).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUAJFGQTMRKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2962361.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2962368.png)

![N-(4-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2962370.png)

![3-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2962373.png)

![2-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962382.png)